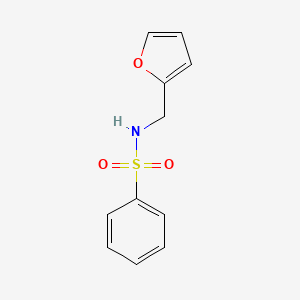

N-(2-furylmethyl)benzenesulfonamide

Description

Contextualizing Benzenesulfonamide (B165840) Derivatives in Chemical Biology

Benzenesulfonamide and its derivatives represent a cornerstone in medicinal chemistry and chemical biology. This structural motif is present in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. researchgate.netchemicalbook.comnih.gov Historically, sulfonamides were among the first effective antimicrobial drugs. researchgate.net Beyond their antibacterial properties, benzenesulfonamide derivatives have been developed as carbonic anhydrase inhibitors for the treatment of glaucoma, diuretics, anticonvulsants, and even as anticancer agents. nih.govtuni.fi

The therapeutic versatility of benzenesulfonamides stems from the ability of the sulfonamide group (-SO₂NH-) to mimic a carboxylate group and interact with biological targets, particularly metalloenzymes. chemicalbook.comnih.gov The synthesis of various benzenesulfonamide analogs is an active area of research, with chemists modifying the aromatic ring and the nitrogen substituent to fine-tune the compound's pharmacological profile. nih.govtuni.finih.gov These modifications can influence the compound's binding affinity, selectivity, and pharmacokinetic properties. tuni.fi

Significance of the Furyl Moiety in Medicinal Chemistry and Organic Synthesis

The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is another privileged scaffold in medicinal chemistry. Its presence in a molecule can significantly influence its biological activity, metabolic stability, and physical properties. The furyl moiety is found in numerous natural products and synthetic compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.

In organic synthesis, the furan ring is a versatile building block. It can participate in a variety of chemical transformations, allowing for the construction of more complex molecular architectures. For instance, the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides has been achieved through gold(I)-catalyzed cascade reactions, highlighting the synthetic accessibility of such hybrid molecules. nih.gov The furyl group can also be a key component in the design of peptidomimetics and other biologically active compounds.

Research Imperatives and Gaps for N-(2-furylmethyl)benzenesulfonamide

Given the established importance of both the benzenesulfonamide and furyl moieties, the limited specific research on N-(2-furylmethyl)benzenesulfonamide represents a significant knowledge gap. The primary research imperative is to synthesize and characterize this compound to establish a baseline of its physicochemical properties.

A systematic investigation into its biological activities is warranted. Screening N-(2-furylmethyl)benzenesulfonamide against a panel of biological targets, particularly those known to interact with other benzenesulfonamide derivatives, would be a logical starting point. This could include enzymes like carbonic anhydrases, kinases, and various microbial targets.

Furthermore, exploring the structure-activity relationships (SAR) of a series of N-(2-furylmethyl)benzenesulfonamide analogs would be a crucial next step. By introducing substituents on both the benzene (B151609) and furan rings, researchers could elucidate the key structural features required for any observed biological activity. For example, the properties of related compounds like 2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide and 4-amino-N-(furan-2-ylmethyl)benzenesulfonamide could provide initial clues for promising modifications.

Table 1: Physicochemical Properties of a Related Compound: 2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide epa.gov

| Property | Predicted Value | Unit |

| Boiling Point | 378 | °C |

| Melting Point | 146 | °C |

| Flash Point | 221 | °C |

| Density | 1.48 | g/cm³ |

| Water Solubility | 1.01e-4 | g/L |

| LogP (Octanol-Water Partition Coefficient) | 3.06 |

This data is for a related compound and serves as an estimate for the potential properties of N-(2-furylmethyl)benzenesulfonamide.

Table 2: Synthesis of a Related Compound: N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide mdpi.com

| Reactants | Reagents | Solvent | Yield |

| Furfurylamine (B118560), p-Toluenesulfonyl chloride | Sodium hydroxide (B78521) | tert-Butylmethyl ether | 85% |

This synthesis method for a similar compound could potentially be adapted for the synthesis of N-(2-furylmethyl)benzenesulfonamide.

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c13-16(14,11-6-2-1-3-7-11)12-9-10-5-4-8-15-10/h1-8,12H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKYSJYBCSCYCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N 2 Furylmethyl Benzenesulfonamide and Its Derivatives

Established Synthetic Routes to the N-(2-furylmethyl)benzenesulfonamide Core Scaffold

The most conventional and well-established method for synthesizing the N-(2-furylmethyl)benzenesulfonamide core scaffold is the reaction between benzenesulfonyl chloride and furfurylamine (B118560). This nucleophilic substitution reaction, often referred to as sulfonamide bond formation, is a cornerstone of medicinal chemistry.

The reaction typically proceeds by adding benzenesulfonyl chloride to a solution of furfurylamine, often in the presence of a base like pyridine (B92270) or in an aqueous alkaline medium such as sodium hydroxide (B78521) solution. researchgate.netresearchgate.net The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The reaction is highly efficient for primary amines like furfurylamine. researchgate.netbyjus.com

General Reaction Scheme:

Reactants: Benzenesulfonyl chloride, Furfurylamine

Solvent/Base: Pyridine, Dichloromethane, or aqueous NaOH

Product: N-(2-furylmethyl)benzenesulfonamide

This method's reliability and the commercial availability of the starting materials make it the primary route for accessing the basic scaffold.

Novel Synthetic Approaches and Methodological Developments for Benzenesulfonamides

While the classical approach is robust, recent years have seen the development of novel methodologies for sulfonamide synthesis that avoid the use of sulfonyl chlorides and offer alternative reaction pathways.

Copper-Catalyzed Three-Component Synthesis: A significant advancement is the direct, single-step synthesis of sulfonamides from aryl boronic acids, sulfur dioxide, and amines, facilitated by a Copper(II) catalyst. acs.orgscispace.comnih.gov This method assembles the sulfonamide from three readily available components. Sulfur dioxide is often supplied by a stable surrogate reagent like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). acs.orgscispace.com This approach is notable for its broad substrate scope, including heteroaryl boronic acids and various amines. nih.gov Another copper-catalyzed, three-component reaction utilizes arylboronic acids, nitroarenes, and potassium metabisulfite (B1197395) to generate a range of sulfonamides. rsc.org

Visible Light-Mediated Synthesis: Photoredox catalysis has emerged as a powerful tool in organic synthesis. Visible-light-mediated methods provide green and sustainable alternatives for creating sulfonamide bonds. One approach involves the reaction of sulfonyl chlorides with amines at room temperature using visible light, without the need for a base or an additional photocatalyst. researchgate.net This method is believed to proceed via an electron donor-acceptor (EDA) complex. researchgate.net Other visible-light-induced strategies include the sulfonylation of anilines with existing sulfonamides, enabling late-stage functionalization through N-S bond activation and C-H bond sulfonylation. acs.org A catalyst-free arylation of sulfonamides with boronic acids has also been developed under visible light, proceeding through an N-S bond cleavage to form sulfones. nih.govrsc.org

Table 1: Comparison of Novel Synthetic Approaches for Benzenesulfonamides

| Method | Key Features | Reactants | Catalyst/Conditions | Reference(s) |

| Copper-Catalyzed 3-Component Synthesis | Direct, single-step formation; Avoids sulfonyl chlorides. | Aryl boronic acid, SO₂, Amine | Cu(II) catalyst, DABSO (SO₂ source) | acs.org, scispace.com, nih.gov |

| Copper-Catalyzed Nitroarene Coupling | Uses nitroarenes as coupling partners. | Arylboronic acid, Nitroarene, K₂S₂O₅ | Copper catalyst | rsc.org |

| Visible Light-Mediated Synthesis | Green, mild conditions; Base- and photocatalyst-free options. | Sulfonyl chloride, Amine | Visible light, 2-MeTHF solvent | researchgate.net |

| Visible Light-Mediated C-H Sulfonylation | Late-stage functionalization of anilines. | Anilines, Sulfonamides | Visible light | acs.org |

Strategies for Structural Diversification and Derivatization of the N-(2-furylmethyl)benzenesulfonamide Scaffold

To explore structure-activity relationships, the core N-(2-furylmethyl)benzenesulfonamide scaffold can be modified at three key positions: the benzenesulfonamide (B165840) ring, the furylmethyl moiety, and through the introduction of different linkers and substituents.

The aromatic ring of the benzenesulfonamide moiety is a prime target for functionalization to modulate the compound's electronic and steric properties. Efficient methods for the selective functionalization of pre-formed aromatic rings are crucial. organic-chemistry.org

Halogenation: Introducing halogen atoms can significantly alter a molecule's properties. For instance, chloro-substituents can be introduced onto an aniline (B41778) precursor via a Sandmeyer reaction, which is then converted to the corresponding substituted benzenesulfonyl chloride and subsequently reacted with an amine. nih.gov

Alkylation and Acylation: The benzene (B151609) ring can be modified with various alkyl or acyl groups. Gold-catalyzed direct alkylation of aromatic rings with triflates has been reported as a method that avoids rearrangement. organic-chemistry.org The introduction of electron-donating groups (e.g., alkyl) or electron-withdrawing groups (e.g., trifluoromethyl) can influence reaction yields and the biological activity of the final compound. nih.gov

Amination: Direct amination of the aromatic ring can also be achieved. For example, in-situ oxidation of a sulfonamide in the presence of a Ruthenium porphyrin catalyst can generate a species that performs electrophilic amination on heteroaromatics. organic-chemistry.org

The furan (B31954) ring is a versatile heterocycle found in many pharmaceuticals and serves as a flexible synthon for further chemical elaboration. researchgate.netutripoli.edu.ly Its functionalization can lead to a wide range of derivatives.

Ring Substitution: The furan ring is reactive and can undergo various substitution reactions. A slight modification in the substitution pattern can lead to significant changes in biological activity. utripoli.edu.ly For example, new analogs of the drug Furamidine have been prepared by replacing the furan moiety with other heterocycles like thiophene (B33073) or by introducing substituents onto the furan ring itself via Stille coupling reactions. nih.gov

Side Chain Modification: The methylene (B1212753) bridge of the furylmethyl group can also be a point of modification. However, more common is the functionalization of the furan ring itself. Acidic condensation of furfurylamine with aldehydes like formaldehyde (B43269) or acetaldehyde (B116499) can be used to introduce hydroxymethyl or hydroxyethyl (B10761427) groups at the 5-position of the furan ring. usda.gov

A powerful strategy for creating diverse libraries of compounds is the "tail approach," which involves attaching various molecular moieties to the core sulfonamide scaffold. nih.gov This can involve modifying the sulfonamide nitrogen or incorporating complex side chains.

Heterocyclic Tails: Diverse heterocyclic systems can be appended to the benzenesulfonamide core. For instance, designing inhibitors for enzymes like carbonic anhydrase has led to the synthesis of derivatives incorporating 1,2,3-triazole moieties. nih.gov Other examples include the addition of aryl thiazolone groups to create novel benzenesulfonamide conjugates. rsc.org

Linker Incorporation: Different linkers can be used to connect the core scaffold to other functional groups. The use of elongated or conformationally restricted linkers can fine-tune the positioning of substituents and influence interactions with biological targets.

Bioisosteric Replacement: The sulfonamide group itself can be replaced by a bioisostere. For example, research has explored the replacement of the primary sulfonamide with a methyl sulfoximine (B86345) moiety to alter properties like polarity.

Table 2: Examples of Structural Diversification Strategies

| Modification Site | Strategy | Example Moiety/Reaction | Purpose | Reference(s) |

| Benzenesulfonamide Ring | Halogenation | Sandmeyer reaction | Modulate electronic/steric properties | nih.gov |

| Benzenesulfonamide Ring | Alkylation | Au-catalyzed alkylation | Introduce alkyl groups | organic-chemistry.org |

| Furylmethyl Moiety | Ring Substitution | Stille coupling | Introduce aryl/heteroaryl groups | nih.gov |

| Furylmethyl Moiety | Side Chain Functionalization | Acidic condensation with aldehydes | Introduce functionalized side chains | usda.gov |

| Linker/Substituent | "Tail Approach" | 1,2,3-Triazole | Add complex heterocyclic tails | nih.gov |

| Linker/Substituent | Bioisosteric Replacement | Methyl sulfoximine | Replace sulfonamide group |

Advanced Molecular Characterization Techniques in N 2 Furylmethyl Benzenesulfonamide Research

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific data for N-(2-furylmethyl)benzenesulfonamide is not widely published, extensive data is available for the closely related compound, N-(2-furylmethyl)-4-methylbenzenesulfonamide, which provides valuable insight into the expected chemical shifts and coupling constants. mdpi.com The primary difference is the presence of a methyl group on the benzene (B151609) ring in the latter compound.

Proton (¹H) NMR Spectroscopy:

In the ¹H NMR spectrum of the related N-(2-furylmethyl)-4-methylbenzenesulfonamide, distinct signals corresponding to the protons of the furan (B31954) ring, the methylene (B1212753) bridge, and the benzenesulfonamide (B165840) group are observed. mdpi.com The protons on the furan ring typically appear as a complex set of signals due to their specific electronic environments and spin-spin coupling. mdpi.com The methylene protons adjacent to the nitrogen atom show a characteristic doublet, a result of coupling with the N-H proton. mdpi.com The aromatic protons of the benzenesulfonamide moiety appear in the downfield region of the spectrum. mdpi.com

Interactive Data Table: Predicted ¹H NMR Data for N-(2-furylmethyl)benzenesulfonamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | ~5.0 | Triplet (t) | ~6.0 |

| CH₂-N | ~4.1 | Doublet (d) | ~6.0 |

| Furan H-5 | ~7.2 | Doublet (d) | ~1.8 |

| Furan H-3 | ~6.2 | Doublet of doublets (dd) | ~3.2, ~1.8 |

| Furan H-4 | ~6.1 | Doublet of doublets (dd) | ~3.2, ~0.8 |

| Benzene H-2, H-6 | ~7.8 | Multiplet (m) | - |

| Benzene H-3, H-4, H-5 | ~7.5-7.6 | Multiplet (m) | - |

Note: This is a predicted table based on data for N-(2-furylmethyl)-4-methylbenzenesulfonamide and general principles of NMR spectroscopy. Actual values may vary.

Carbon-¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For N-(2-furylmethyl)-4-methylbenzenesulfonamide, the spectrum shows distinct peaks for each carbon atom. mdpi.com The carbon of the methylene bridge appears at a characteristic chemical shift, while the carbons of the furan and benzene rings are found in the aromatic region of the spectrum. mdpi.com

Interactive Data Table: Predicted ¹³C NMR Data for N-(2-furylmethyl)benzenesulfonamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₂-N | ~40 |

| Furan C-3 | ~108 |

| Furan C-4 | ~110 |

| Benzene C-2, C-6 | ~127 |

| Benzene C-3, C-5 | ~129 |

| Benzene C-4 | ~133 |

| Benzene C-1 | ~139 |

| Furan C-5 | ~142 |

| Furan C-2 | ~150 |

Note: This is a predicted table based on data for N-(2-furylmethyl)-4-methylbenzenesulfonamide and general principles of NMR spectroscopy. Actual values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of N-(2-furylmethyl)benzenesulfonamide is expected to show characteristic absorption bands for the N-H bond, the S=O bonds of the sulfonamide group, and the C-H and C=C bonds of the aromatic rings.

Analysis of the related N-(2-furylmethyl)-4-methylbenzenesulfonamide reveals key vibrational frequencies. mdpi.com The N-H stretch is typically observed as a sharp peak around 3385 cm⁻¹. mdpi.com The asymmetric and symmetric stretching vibrations of the SO₂ group are strong and appear in the regions of 1335 cm⁻¹ and 1165 cm⁻¹, respectively. mdpi.comresearchgate.net The C-H stretching vibrations of the furan and benzene rings are found around 2930-2870 cm⁻¹. mdpi.com

Interactive Data Table: Key IR Absorption Bands for N-(2-furylmethyl)benzenesulfonamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | ~3385 | Medium |

| Aromatic C-H | Stretch | ~3100-3000 | Medium-Weak |

| Aliphatic C-H | Stretch | ~2930-2870 | Medium |

| C=C (Aromatic) | Stretch | ~1600 | Medium |

| SO₂ | Asymmetric Stretch | ~1335 | Strong |

| SO₂ | Symmetric Stretch | ~1165 | Strong |

Note: This table is based on data for N-(2-furylmethyl)-4-methylbenzenesulfonamide and general IR correlation tables.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. For N-(2-furylmethyl)benzenesulfonamide, the molecular ion peak would confirm its elemental composition.

The fragmentation of sulfonamides upon ionization often involves the cleavage of the sulfur-nitrogen bond. evitachem.com For N-(2-furylmethyl)benzenesulfonamide, characteristic fragmentation pathways would likely include the loss of the benzenesulfonyl group to form a furfurylamine (B118560) radical cation, or the loss of the furfuryl group. Further fragmentation of the furan ring can also occur. rsc.org In negative ion mode, a prominent fragmentation pathway for benzenesulfonamides is the loss of sulfur dioxide (SO₂). evitachem.com Analysis of related tannin sulfonate derivatives has shown that cleavage of the interflavanoid bond is a major fragmentation pathway, which by analogy suggests the bond between the furan and the methylene bridge in N-(2-furylmethyl)benzenesulfonamide could be a point of cleavage. swst.org

Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of N-(2-furylmethyl)benzenesulfonamide

| m/z Value (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

| 239 | [M]⁺ (Molecular Ion) | - |

| 156 | [C₆H₅SO₂NH]⁺ | Loss of furfuryl group (C₅H₅O) |

| 97 | [C₅H₅O-CH₂]⁺ | Cleavage of the N-CH₂ bond |

| 81 | [C₅H₅O]⁺ (Furfuryl cation) | Cleavage of the N-CH₂ bond with hydrogen rearrangement |

| 77 | [C₆H₅]⁺ | Loss of SO₂NH-CH₂-C₅H₄O |

Note: This table presents predicted fragmentation patterns based on the general behavior of sulfonamides and furan-containing compounds in mass spectrometry.

X-ray Crystallography for Solid-State Structure Determination of N-(2-furylmethyl)benzenesulfonamide Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure of N-(2-furylmethyl)benzenesulfonamide itself has not been reported, analysis of its derivatives and related compounds offers significant insights into its likely solid-state conformation.

In the crystal structures of other sulfonamide derivatives, such as N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, the packing is often stabilized by a network of intermolecular hydrogen bonds. vensel.org For instance, N-H···O and N-H···N hydrogen bonds are commonly observed, linking molecules into chains or more complex three-dimensional arrays. vensel.orgnih.gov The conformation of the sulfonamide group itself is also of interest, with the geometry around the sulfur atom being approximately tetrahedral.

Interactive Data Table: General Crystallographic Parameters for Sulfonamide Derivatives

| Parameter | Typical Values/Observations | Significance |

| Crystal System | Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/n, Pna2₁ | Defines the symmetry elements within the unit cell. |

| Dihedral Angle (Ring-Ring) | Varies widely (e.g., 16-62°) | Indicates the degree of twisting between the aromatic rings, affecting molecular packing. |

| Hydrogen Bonding | N-H···O, C-H···O, N-H···N are common | Dictates the intermolecular forces and the stability of the crystal lattice. |

| S-N Bond Length | ~1.6-1.7 Å | Reflects the strength and nature of the sulfonamide linkage. |

| O=S=O Bond Angle | ~118-122° | Characterizes the geometry of the sulfonyl group. |

Note: This table summarizes typical findings from the X-ray crystallographic analysis of various benzenesulfonamide derivatives.

Computational and Theoretical Studies on N 2 Furylmethyl Benzenesulfonamide

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Based on a comprehensive review of published scientific literature, no specific studies employing Density Functional Theory (DFT) to analyze the electronic structure and reactivity of N-(2-furylmethyl)benzenesulfonamide were identified. Such calculations are instrumental in understanding the distribution of electron density, predicting sites of reactivity, and determining molecular stability.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Similarly, there is no available research detailing the Frontier Molecular Orbital (HOMO-LUMO) analysis of N-(2-furylmethyl)benzenesulfonamide. This type of analysis is crucial for predicting the chemical reactivity and kinetic stability of a molecule, as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the resulting energy gap are key indicators of its electron-donating and accepting capabilities.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

While docking studies for the parent compound are not available, research into its derivatives offers insight. A theoretical study investigated the interaction between a series of benzenesulfonamide (B165840) derivatives, including 4-Amino-N-(2-furylmethyl)benzenesulfonamide , and the protein Smyd3 (SET and MYND domain containing 3), a target implicated in cancer cell growth. researchgate.net

The study utilized the DockingServer program to calculate the thermodynamic parameters of binding. The results indicated that several benzenesulfonamide derivatives showed potential as Smyd3 inhibitors. researchgate.net Although the specific binding energy for 4-Amino-N-(2-furylmethyl)benzenesulfonamide was not among the top-performing derivatives in that particular study, the research establishes a valid computational framework for assessing its potential biomolecular interactions. researchgate.net The analysis involved docking the derivatives to the 7o2c protein structure to determine the binding affinity and identify the amino acid residues involved in the interaction. researchgate.net

Table 1: Theoretical Interaction Data for Benzenesulfonamide Derivatives with Smyd3

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Amino Acid Residues |

|---|---|---|---|

| Benzenesulfonamide | -5.73 | 114.33 | Not Specified |

| Derivative 2 | -8.11 | 1.83 | Not Specified |

| Derivative 7 | -7.95 | 2.50 | Not Specified |

| Derivative 8 | -7.50 | 5.86 | Not Specified |

| Derivative 13 | -8.02 | 2.16 | Not Specified |

| 4-Amino-N-(2-furylmethyl)benzenesulfonamide | Data not specified among top inhibitors | Data not specified among top inhibitors | Data not specified among top inhibitors |

This table is representative of the type of data generated in the study and highlights the parameters evaluated. Specific values for all 28 derivatives, including the subject compound, were not detailed in the primary text of the source. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-(2-furylmethyl)benzenesulfonamide Derivatives

No specific Quantitative Structure-Activity Relationship (QSAR) models focused on N-(2-furylmethyl)benzenesulfonamide derivatives were found in the reviewed literature. QSAR studies are computational methods that correlate the variation in the biological activity of a series of compounds with changes in their molecular features (descriptors).

Computational Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling (Preclinical Design Focus)

The theoretical investigation of benzenesulfonamide derivatives' interaction with the Smyd3 protein also included the evaluation of their pharmacokinetic parameters. researchgate.net This type of in silico analysis is crucial in the early stages of drug design to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

The study analyzed several parameters for the derivative series, which would likely include metrics such as lipophilicity (LogP), aqueous solubility (LogS), and potential for oral bioavailability. While the specific computational pharmacokinetic data for 4-Amino-N-(2-furylmethyl)benzenesulfonamide was not individually reported in the accessible material, the study confirms the application of such predictive models to this class of compounds. researchgate.net

Table 2: Representative Computational Pharmacokinetic Parameters

| Parameter | Description | Relevance in Preclinical Design |

|---|---|---|

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Measures lipophilicity, affecting absorption and membrane permeability. |

| LogS | The logarithm of the molar solubility in water. | Predicts how well a compound dissolves, impacting absorption and formulation. |

| tPSA | Topological Polar Surface Area. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| H-bond Donors | Number of hydrogen bond donors in the molecule. | Influences binding affinity and solubility. |

| H-bond Acceptors | Number of hydrogen bond acceptors in the molecule. | Influences binding affinity and solubility. |

This table describes the types of computational PK/PD parameters typically evaluated in preclinical modeling. Specific values for the subject compound were not available in the cited source.

Preclinical Evaluation and Lead Optimization Strategies for N 2 Furylmethyl Benzenesulfonamide

In vitro Efficacy Screening and Potency Determination in Biological Assays

The initial stages of preclinical evaluation for the N-(2-furylmethyl)benzenesulfonamide series involve comprehensive in vitro screening to determine their biological activity and potency. This is typically achieved through a variety of cell-based and biochemical assays designed to measure the compound's effect on specific molecular targets or cellular processes.

A significant area of investigation for benzenesulfonamide (B165840) derivatives has been their potential as enzyme inhibitors. For instance, a series of benzenesulfonamide compounds were evaluated for their ability to inhibit perforin (B1180081), a key protein in cell-mediated cytotoxicity. nih.gov These assays are crucial for establishing a preliminary structure-activity relationship (SAR), where the potency of different analogs is compared to guide further chemical modifications.

Researchers have also explored the anticancer properties of benzenesulfonamide analogs. In one study, derivatives were tested for their cytotoxic effects against glioblastoma (GBM) cells. nih.gov The cell growth inhibition potential of these compounds was determined using methods like the trypan blue exclusion assay. nih.gov Such studies often reveal that the cytotoxic effects are dose-dependent, with increasing concentrations of the compound leading to greater inhibition of cell proliferation. nih.gov

Furthermore, the antimicrobial and anti-inflammatory activities of novel benzenesulfonamide derivatives have been a subject of interest. nih.govnih.gov The in vitro antimicrobial activity is often assessed by determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. nih.gov For anti-inflammatory potential, assays that measure the inhibition of protein denaturation are utilized as a marker of efficacy. researchgate.net

The following table summarizes the in vitro efficacy of selected benzenesulfonamide derivatives from various studies.

| Compound Series | Target/Assay | Key Findings | Reference |

| Benzenesulfonamide Perforin Inhibitors | Perforin-mediated lysis | Demonstrated perforin inhibitory activity. | nih.gov |

| Benzenesulfonamide Analogs | Glioblastoma (U87) cell proliferation | Compound AL106 showed 78% inhibition at 100 µM. | nih.gov |

| N-Butyl-2-{[(4-Methylphenyl)Sulphonyl]Amino}-4-(Methylsulphanyl)Butanamide | Antimicrobial activity | Compound 4a showed MICs of 6.67 and 6.45 mg/mL against P. aeruginosa and S. typhi. | nih.gov |

| 4-(2-methylacetamide)benzenesulfonamide derivatives | Cytotoxicity against cancer cells | Compounds (3-6) were active against all tested cancerous cells with no cytotoxic effects on normal cells. | nih.gov |

| Thiadiazole-Benzenesulfonamide Hybrids | B-Raf and VEGFR-2 inhibition | Compound 7a exhibited potent inhibition with IC50 values of 0.11 µM (B-Raf) and 0.15 µM (VEGFR-2). | nih.gov |

In vivo Efficacy Models for Specific Biological Activities (e.g., allogeneic bone marrow preservation)

Following promising in vitro results, lead compounds from the N-(2-furylmethyl)benzenesulfonamide series are advanced to in vivo models to assess their efficacy in a more complex biological system. These models are crucial for understanding how the compounds behave within a living organism and for providing proof-of-concept for their therapeutic potential.

A significant application for benzenesulfonamide-based perforin inhibitors has been in the context of allogeneic bone marrow transplantation. nih.govnih.gov Early rejection of mismatched grafts is often driven by the recipient's natural killer (NK) cells, which utilize perforin to eliminate the transplanted cells. nih.gov To evaluate the efficacy of perforin inhibitors in preventing this, mouse models of major histocompatibility complex (MHC)-mismatched bone marrow cell rejection are employed. nih.gov In these models, a lead compound demonstrated a significant increase in the preservation of allogeneic bone marrow. nih.govnih.gov

In the field of oncology, the anti-tumor activity of benzenesulfonamide derivatives is evaluated in xenograft models, where human tumor cells are implanted into immunodeficient mice. nih.gov The effect of the compound on tumor growth is then monitored over time. nih.gov For example, the nude mouse model is considered valuable for testing the biological activity and release kinetics of therapeutic agents. nih.gov

For assessing anti-inflammatory properties, the carrageenan-induced rat paw edema model is a standard and widely used in vivo assay. nih.govresearchgate.net In this model, the administration of novel benzenesulfonamide derivatives has been shown to cause a significant inhibition of inflammation, with some compounds exhibiting a higher percentage of inhibition compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) at early time points. nih.gov

The table below presents findings from in vivo efficacy studies of benzenesulfonamide derivatives.

| Compound Series | In vivo Model | Biological Activity | Key Findings | Reference |

| Benzenesulfonamide Perforin Inhibitors | MHC-mismatched mouse bone marrow rejection | Allogeneic bone marrow preservation | A lead compound showed significant increases in bone marrow preservation. | nih.govnih.gov |

| Benzenesulfonamide Derivatives | Carrageenan-induced rat paw edema | Anti-inflammatory | Compounds 4a and 4c showed 94.69% inhibition of inflammation at 1 hour. | nih.gov |

Strategies for Lead Compound Identification and Optimization within the N-(2-furylmethyl)benzenesulfonamide Series

The process of identifying and optimizing a lead compound from a chemical series like the N-(2-furylmethyl)benzenesulfonamides is a multi-step process that relies heavily on the data generated from in vitro and in vivo studies. The goal is to improve the potency, selectivity, and pharmacokinetic properties of the initial "hit" compounds.

A common strategy is hit-to-lead optimization, which involves synthesizing and testing a large number of analogs of an initial high-throughput screening hit. usp.brrsc.org For a series of benzene (B151609) sulfonamides with activity against Leishmania spp., approximately 200 compounds were synthesized as part of such a program. usp.brrsc.org This extensive synthetic effort allows for a detailed exploration of the structure-activity relationship (SAR).

One key aspect of optimization is modifying different parts of the molecule to understand their contribution to biological activity. For example, in one study, replacing a 4-fluorobenzyl group with a benzene ring resulted in a significant reduction in potency. nih.gov Conversely, the introduction of a methoxy (B1213986) group was found to restore potency that was lost upon converting an ether to a phenol (B47542), indicating that the phenol group was not well-tolerated. nih.gov

Lipophilicity is another critical parameter that is often modulated during lead optimization. In the development of antileishmanial benzene sulfonamides, the potency of the series was found to be strongly dependent on lipophilicity. usp.brrsc.orgnih.gov This presented a challenge, as high lipophilicity can lead to poor pharmacokinetic properties, making it difficult to identify suitable orally available candidates. usp.brrsc.org

Computational tools are also increasingly used to guide lead optimization. Molecular docking and structural analysis can predict the binding mode of compounds with their target protein, providing insights for designing more potent inhibitors. nih.gov For instance, in silico analysis of benzenesulfonamide analogs targeting the TrkA receptor helped identify key hydrophobic and charged interactions that stabilize the compound in the active site. nih.gov

Establishment of Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships

Establishing a clear relationship between the pharmacokinetic (PK) profile of a drug (what the body does to the drug) and its pharmacodynamic (PD) effect (what the drug does to the body) is a cornerstone of preclinical development. This PK/PD relationship is essential for predicting a compound's efficacy and for designing optimal dosing regimens for future clinical trials. nih.govnih.gov

For a series of novel benzenesulfonamide perforin inhibitors, a lead compound was evaluated for its plasma pharmacokinetics and in vivo efficacy at multiple dosing regimens to establish a PK/PD relationship. nih.govnih.gov The pharmacokinetic analysis in mice revealed that the compound's concentration in plasma followed a dose-dependent relationship that was nearly linear. nih.gov High concentrations were achieved shortly after administration, but the compound had a relatively short elimination half-life of 2.4 to 3.4 hours. nih.gov

The study found a strong correlation between the in vivo perforin inhibition and the duration for which the total plasma concentrations of the compound remained above a certain threshold (900 μM). nih.govnih.govresearchgate.net This concentration corresponded to unbound drug levels that were approximately three times the unbound in vitro IC90 value. nih.govnih.gov This established PK/PD relationship is invaluable as it informs future dosing strategies, with the goal of maintaining plasma concentrations above this critical threshold for as long as possible to maximize the therapeutic effect. nih.govnih.gov

It is also important to consider plasma protein binding, as only the unbound fraction of a drug is typically active. In the case of the benzenesulfonamide perforin inhibitors, all tested compounds showed very high binding to plasma proteins (>99%). nih.govnih.gov This high level of binding needs to be accounted for when interpreting PK/PD data.

The following table details the pharmacokinetic parameters of a lead benzenesulfonamide perforin inhibitor in mice.

| Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM·h) | t1/2 (h) |

| 10 | 120 ± 40 | 0.25 | 230 ± 70 | 3.4 |

| 80 | 1100 ± 200 | 0.25 | 1800 ± 300 | 2.4 |

| 120 | 1500 ± 300 | 0.25 | 2900 ± 500 | 2.6 |

| 160 | 2200 ± 400 | 0.25 | 4400 ± 800 | 2.8 |

Data adapted from a study on a lead benzenesulfonamide perforin inhibitor. nih.gov

Analytical Methodologies for N 2 Furylmethyl Benzenesulfonamide Research

Chromatographic Techniques for Compound Separation and Quantification

For the effective separation and precise quantification of N-(2-furylmethyl)benzenesulfonamide from complex mixtures, such as reaction media or biological samples, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as the most powerful and commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase (RP-HPLC) mode, is a highly versatile and standard technique for the analysis of sulfonamide compounds. researchgate.net An RP-HPLC method is the most suitable approach for N-(2-furylmethyl)benzenesulfonamide, utilizing a non-polar stationary phase, typically a C18 column, with a polar mobile phase. This setup separates compounds based on their hydrophobicity.

A well-defined HPLC method would likely employ a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous solution containing a buffer, such as formic acid, to maintain a constant pH and ensure reproducible results. researchgate.net The detection is commonly performed with a UV detector set at a wavelength that corresponds to the maximum absorbance of the compound, which for many sulfonamides falls within the 230-270 nm range. researchgate.netsielc.com The progress of chemical reactions to synthesize sulfonamides is frequently tracked using HPLC to assess the purity of the product. researchgate.net

Below is a representative table outlining potential HPLC conditions for the analysis of N-(2-furylmethyl)benzenesulfonamide, derived from established methods for analogous compounds.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection | UV at approximately 230-270 nm |

Gas Chromatography-Mass Spectrometry (GC-MS)

The combination of Gas Chromatography and Mass Spectrometry (GC-MS) offers a potent tool for the identification and quantification of volatile and thermally stable substances. While some sulfonamides may need a derivatization step to enhance their volatility, N-(2-furylmethyl)benzenesulfonamide is likely to be analyzable directly.

In a GC-MS analysis, the sample is vaporized and separated in the GC column before entering the mass spectrometer for ionization and detection. The resulting mass spectrum provides a molecular fingerprint. The parent compound, benzenesulfonamide (B165840), exhibits a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 157. The fragmentation pattern of N-(2-furylmethyl)benzenesulfonamide is anticipated to display key fragments from both the benzenesulfonyl and the furfuryl components of the molecule.

Under electron impact (EI) ionization, the mass spectrum of N-(2-furylmethyl)benzenesulfonamide would be expected to show the following significant fragments:

A molecular ion peak [M]⁺.

A fragment at m/z 141, indicative of the benzenesulfonyl cation [C₆H₅SO₂]⁺.

A fragment at m/z 81, corresponding to the furfuryl cation [C₅H₅O]⁺.

A fragment at m/z 77, representing the phenyl cation [C₆H₅]⁺.

The following table details typical GC-MS parameters that would be suitable for the analysis.

| Parameter | Condition |

|---|---|

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, ramping to 280 °C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 50-500 amu |

Spectroscopic Analytical Approaches for Purity Assessment and Characterization

Spectroscopic methods are crucial for confirming the chemical structure and assessing the purity of N-(2-furylmethyl)benzenesulfonamide. Among these, Ultraviolet-Visible (UV-Vis) spectroscopy is a primary technique for initial characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, which helps in identifying the chromophoric groups present. N-(2-furylmethyl)benzenesulfonamide possesses two primary chromophores: the benzene (B151609) ring from the benzenesulfonyl group and the furan (B31954) ring. Consequently, its UV-Vis spectrum is expected to display absorption bands characteristic of these structural features.

The benzene ring typically exhibits a strong absorption (the E-band) between 200-220 nm and a weaker, more structured absorption (the B-band) in the 250-270 nm region. The furan ring also absorbs strongly in the 200-220 nm range. The interaction between these two systems in the molecule may cause shifts in the absorption maxima (λmax) and changes in absorption intensity. For similar benzenesulfonamide compounds, absorption maxima have been noted between 218 nm and 264 nm. While the precise λmax for N-(2-furylmethyl)benzenesulfonamide must be confirmed experimentally, it is anticipated to be within this region. This technique is also valuable for quantitative measurements based on the Beer-Lambert law and for routine purity checks.

The expected UV-Vis absorption data are summarized in the table below.

| Chromophore | Expected λmax Range (in Ethanol) |

|---|---|

| Benzene Ring (E-band) | 200 - 220 nm |

| Furan Ring | 200 - 220 nm |

| Benzene Ring (B-band) | 250 - 270 nm |

Future Research Directions and Translational Perspectives for N 2 Furylmethyl Benzenesulfonamide

Development of Next-Generation N-(2-furylmethyl)benzenesulfonamide Derivatives with Enhanced Potency or Selectivity

The development of novel derivatives from a lead compound is a cornerstone of medicinal chemistry, aiming to improve therapeutic efficacy and minimize off-target effects. For N-(2-furylmethyl)benzenesulfonamide, future research should focus on systematic structural modifications to enhance its potency and selectivity towards specific biological targets.

Structure-Activity Relationship (SAR) Studies: A critical first step involves comprehensive SAR studies. By synthesizing and evaluating a library of analogues, researchers can elucidate the contributions of the furan (B31954) ring, the benzenesulfonamide (B165840) core, and the linker to the molecule's biological activity. For instance, studies on other benzenesulfonamide derivatives have shown that substitutions on the benzene (B151609) ring can significantly impact their inhibitory potency and selectivity against enzymes like carbonic anhydrases. nih.gov Similarly, modifications to the furan moiety could modulate properties such as metabolic stability and target engagement. ijabbr.com

Target-Specific Design: Based on identified biological targets, derivatives can be rationally designed to optimize interactions within the target's binding site. For example, if N-(2-furylmethyl)benzenesulfonamide is found to inhibit a particular kinase, derivatives can be designed to form additional hydrogen bonds or hydrophobic interactions with key residues in the kinase's active site, thereby increasing potency. This approach has been successfully applied to other benzenesulfonamide-based inhibitors. nih.gov

Enhancing Selectivity: A major challenge in drug development is achieving selectivity for the desired target to reduce side effects. For benzenesulfonamide derivatives, achieving isoform-selective inhibition of enzymes like carbonic anhydrase is a key goal. nih.gov Future work on N-(2-furylmethyl)benzenesulfonamide derivatives should therefore include screening against a panel of related targets to identify and optimize for selectivity.

Discovery of Unexplored Biological Targets and Novel Therapeutic Applications

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, present in a wide range of approved drugs with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents. nih.govnih.gov The furan ring also contributes to a broad spectrum of biological activities. ijabbr.com This suggests that N-(2-furylmethyl)benzenesulfonamide and its derivatives may interact with a variety of currently unexplored biological targets, opening avenues for new therapeutic uses.

Broad-Spectrum Biological Screening: Initial research should involve high-throughput screening of N-(2-furylmethyl)benzenesulfonamide against a diverse panel of biological targets, including enzymes, receptors, and ion channels. This could uncover unexpected activities and provide starting points for new drug discovery programs. For instance, various benzenesulfonamide derivatives have shown potential as inhibitors of membrane-bound phospholipase A2 and as anticancer agents targeting triple-negative breast cancer. nih.govnih.gov

Potential Therapeutic Areas:

Anticancer Activity: Many benzenesulfonamide derivatives exhibit significant anticancer properties. nih.govnih.gov For example, some have been investigated as inhibitors of receptor tyrosine kinases like TrkA, which are overexpressed in certain cancers. nih.gov The cytotoxic potential of N-(2-furylmethyl)benzenesulfonamide derivatives against various cancer cell lines, such as breast cancer (MDA-MB-231) and malignant melanoma (IGR39), should be systematically evaluated. nih.gov

Antimicrobial Activity: The sulfonamide class of drugs has a long history as antimicrobial agents. Novel benzenesulfonamide derivatives continue to be explored for their activity against various bacterial and fungal strains. nih.govnih.gov

Neurodegenerative Diseases: Compounds containing furan moieties have been investigated for their neuroprotective potential, showing antioxidant and anti-inflammatory properties relevant to diseases like Alzheimer's and Parkinson's. nih.gov

Integration of Advanced Omics Technologies for Systems-Level Mechanistic Understanding

To gain a comprehensive understanding of the mechanism of action of N-(2-furylmethyl)benzenesulfonamide and its derivatives, the integration of advanced "omics" technologies is crucial. Systems biology approaches, which analyze the complex interactions within biological systems, can provide a holistic view of a drug's effects.

Genomics, Transcriptomics, Proteomics, and Metabolomics: By employing these omics technologies, researchers can investigate the global changes in gene expression, protein levels, and metabolite profiles in cells or tissues treated with N-(2-furylmethyl)benzenesulfonamide. This can help to:

Identify the primary biological targets and signaling pathways modulated by the compound.

Uncover potential off-target effects.

Elucidate mechanisms of resistance.

Discover biomarkers for predicting treatment response.

The integration of multi-omics data is becoming increasingly important in drug discovery for a more complete understanding of biological systems.

Methodological Advancements in Synthesis and Computational Design for Related Compounds

Continuous innovation in synthetic chemistry and computational modeling is essential for the efficient discovery and optimization of new drug candidates.

Advanced Synthetic Methodologies: Recent years have seen significant progress in the synthesis of sulfonamides, offering more efficient and versatile routes to produce a wide range of derivatives. adelaide.edu.au These advanced methods, such as novel coupling strategies and the use of new reagents, can be applied to the synthesis of N-(2-furylmethyl)benzenesulfonamide analogues, facilitating the rapid generation of compound libraries for screening.

Computational Design and In Silico Screening: Computational tools play a vital role in modern drug discovery.

Molecular Docking: This technique can be used to predict the binding mode of N-(2-furylmethyl)benzenesulfonamide and its derivatives to the active sites of potential biological targets, helping to prioritize compounds for synthesis and experimental testing. nih.govnih.govlongdom.org

Pharmacophore Modeling: This approach can be used to identify the key chemical features required for biological activity, guiding the design of new derivatives with improved properties. nih.gov

In Silico ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify and address potential liabilities early in the drug discovery process.

By leveraging these advanced methodologies, the development of next-generation drugs based on the N-(2-furylmethyl)benzenesulfonamide scaffold can be significantly accelerated.

Q & A

Q. What are the optimal synthetic routes for N-(2-furylmethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:

- Starting Materials : Benzenesulfonyl chloride and 2-furylmethylamine derivatives.

- Reagents : Triethylamine (base) to deprotonate the amine and promote nucleophilic attack .

- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) under inert atmosphere (N₂/Ar).

- Temperature : 0–25°C to minimize side reactions.

Q. Optimization Strategies :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DCM | Higher purity |

| Base | Triethylamine | Faster reaction |

| Molar Ratio (1:1.2) | Sulfonyl chloride:Amine | Reduces unreacted starting material |

Yield improvements (>80%) are achieved by slow addition of the amine to the sulfonyl chloride to control exothermicity .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of N-(2-furylmethyl)benzenesulfonamide?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the furyl (δ 6.2–7.4 ppm) and benzenesulfonamide (δ 7.5–8.1 ppm) groups. Coupling constants confirm substituent positions .

- FT-IR : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. How do computational methods like DFT complement experimental data in understanding the electronic structure of N-(2-furylmethyl)benzenesulfonamide?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths and angles. Compare with XRD data to validate computational models .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity. For example, a small gap (~4 eV) suggests potential for charge-transfer interactions .

Contradiction Analysis :

Experimental XRD (C-S bond: 1.76 Å) may differ slightly from DFT predictions (1.79 Å), attributed to crystal packing effects .

Q. What challenges arise in crystallographic refinement of N-(2-furylmethyl)benzenesulfonamide, and how can SHELX programs address them?

Methodological Answer:

- Challenges : Disorder in the furyl group or sulfonamide moiety due to flexible CH₂ linkage.

- SHELX Solutions :

Case Study : A derivative (DSSTOX ID: DTXSID601244766) required 3 refinement cycles in SHELXL to resolve furyl disorder, achieving a final R1 of 0.032 .

Q. How does the presence of the furylmethyl group influence the compound’s biological interactions, and what assays validate these effects?

Methodological Answer:

- Mechanistic Insight : The furyl group enhances π-π stacking with enzyme active sites (e.g., cyclooxygenase-2).

- Assays :

- Enzyme Inhibition : IC₅₀ values via fluorescence polarization (e.g., 12 µM for COX-2) .

- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ = 18 µM in HeLa) .

Q. What are the key considerations in analyzing reaction mechanisms involving N-(2-furylmethyl)benzenesulfonamide, especially in nucleophilic environments?

Methodological Answer:

- Nucleophilic Attack : Track intermediates via LC-MS. For example, hydrolysis under basic conditions generates benzenesulfonate and 2-furylmethylamine .

- Kinetic Studies : Monitor pseudo-first-order kinetics (λ = 254 nm) to determine rate constants (k = 0.015 s⁻¹ in pH 7.4 buffer) .

Contradiction Note : Conflicting reports on hydrolysis stability (e.g., half-life of 8 hrs vs. 12 hrs) may arise from solvent polarity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.